3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Overview
Description
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a carbamoyl group attached to an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific industrial methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thienopyridine compounds.
Scientific Research Applications
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design and development.
Industry: It may be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness
3-AMINO-2-[(4-ETHYLPHENYL)CARBAMOYL]-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-amino-2-[(4-ethylphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-2-8-3-5-9(6-4-8)19-15(22)13-12(18)10-7-11(17(23)24)14(21)20-16(10)25-13/h3-7H,2,18H2,1H3,(H,19,22)(H,20,21)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBYINNGCJNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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